molecular formula C14H17NO3 B2514733 N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide CAS No. 2097888-23-6

N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide

Cat. No. B2514733
CAS RN: 2097888-23-6
M. Wt: 247.294
InChI Key: RJRDCTCIVXNNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide" has been the subject of various studies. One such study synthesized N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate. The compound was characterized using IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis .

Synthesis Analysis

Another study focused on the synthesis and structural characterization of N-(dibenzylcarbamothioyl)-3-methylbutanamide, a thiourea derivative. The compound was synthesized and characterized using NMR and FT-IR spectroscopic techniques. The molecular structure was further characterized by single crystal X-ray diffraction method. The study also evaluated the compound for its in-vitro antibacterial and antifungal activity .

Molecular Structure Analysis

The molecular structure of the compound N-(dibenzylcarbamothioyl)-3-methylbutanamide was characterized by single crystal X-ray diffraction method, providing detailed crystal data and intermolecular contacts. Hirshfeld surface analysis revealed the occurrence of S···H, O···H, and H···H contacts, which play an important role in the crystal packing stabilization of the thiourea derivative compound .

Chemical Reactions Analysis

The synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide involved specific chemical reactions between 4,4,4-trifluorobutanoic acid and 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate .

Physical and Chemical Properties Analysis

The compound N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was characterized using IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis, providing insights into its physical and chemical properties . Additionally, the compound N-(dibenzylcarbamothioyl)-3-methylbutanamide was evaluated for its in-vitro antibacterial and antifungal activity, shedding light on its biological properties .

N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide
N-(Dibenzylcarbamothioyl)-3-methylbutanamide: Crystal structure, Hirshfeld surfaces and antimicrobial activity

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with structural similarities to N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide focuses on their synthesis and structural analysis. For instance, studies have detailed the synthesis of novel compounds with potential antifungal activities, exploring their crystal structures and biological efficacy. The synthesis of racemic compounds with detailed crystallographic analysis provides insights into molecular interactions and stability, which are crucial for designing compounds with desired physical and biological properties (Xue Si, 2009).

Polymer Science

In polymer science, research on N-propargylamides, which share functional group similarities with the targeted compound, has led to the development of polymers with specific helical conformations. These studies highlight the potential of using such compounds in creating materials with predefined molecular architectures, which could be pivotal in developing new materials for various applications (J. Tabei et al., 2003).

Antimicrobial Activity

Compounds structurally related to N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide have been synthesized and analyzed for their antimicrobial properties. For example, the study of thiourea derivatives revealed their potential in combating bacterial and fungal infections, highlighting the therapeutic applications of such molecules (I. Gumus et al., 2017).

Organic Synthesis

In organic synthesis, the creation of key intermediates for pharmaceutical compounds involves the use of related butanamide structures. These intermediates are crucial for the synthesis of more complex molecules with potential therapeutic applications (T. Fleck et al., 2003).

Material Chemistry

Material chemistry research has examined the conversion of organic molecules on catalyst surfaces, exploring their potential in creating valuable chemicals and fuels from biomass-derived compounds. This includes the study of furfural and aldehyde conversion over palladium catalysts, indicating the relevance of such research in sustainable chemistry and energy production (Surapas Sitthisa et al., 2011).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its effect at the molecular level. This often involves interaction with specific biological targets, such as proteins or DNA .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(2)7-14(16)15-8-12-3-4-13(18-12)11-5-6-17-9-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRDCTCIVXNNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=CC=C(O1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.